2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
“2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound essentially made up of one oxygen atom, two nitrogen atoms, and two carbon atoms . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1noc(n1)-c2cccc(c2)C(O)=O
. The InChI representation is 1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)
. Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula isC10H8N2O3
and it has a molecular weight of 204.18 . The compound’s specific melting point, boiling point, and other physical properties are not provided in the retrieved sources.
Scientific Research Applications
Corrosion Inhibition
A study explores the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, highlighting the potential of oxadiazole derivatives in protecting metals from corrosion. These inhibitors show protective layer formation on mild steel, suggesting that similar compounds, including those with benzoic acid moieties, could serve as effective corrosion inhibitors in acidic environments (Ammal, Prajila, & Joseph, 2018).
Synthesis of Novel Heterocyclic Systems
Another study involves the synthesis of novel heterocyclic systems through reactions of 2-sulfanylbenzoic acid with α,α′-dihalo ketones. This demonstrates the compound's utility in creating new molecular structures with potential biological activity (Tokareva et al., 2011).
Catalytic Applications
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a compound related to the sulfanyl benzoic acid derivatives, is used as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), indicating the role of sulfanyl compounds as effective catalysts in organic synthesis (Tayebi et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzoic acid and 1,3,4-oxadiazole have been explored for their potential as antimicrobial, antidiabetic, and antitubercular agents. These studies underscore the significance of structural variations in benzoic acid derivatives, including sulfanyl substitutions, for enhancing biological activity and developing new therapeutic agents (Vijayan, Pt, & Pn, 2021); (Fathima et al., 2021).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been found to exhibit anti-infective properties . They have been synthesized as potential anti-bacterial, anti-viral, and anti-leishmanial agents .
Mode of Action
The electronegative nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can serve as hydrogen bond acceptors .
Biochemical Pathways
Many anti-infective agents work by disrupting essential biochemical pathways in the infectious agent, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The desired result of anti-infective therapy is usually the inhibition of growth or the killing of the infectious agent .
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUGXMHODPLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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